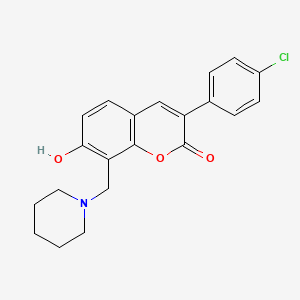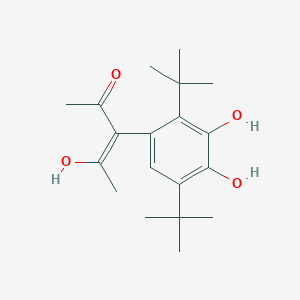
3-(2,5-di-tert-butyl-3,4-dihydroxyphenyl)-4-hydroxy-3-penten-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-di-tert-butyl-3,4-dihydroxyphenyl)-4-hydroxy-3-penten-2-one, commonly known as DBHQ, is an organic compound that belongs to the class of phenols. It is a synthetic antioxidant that is widely used in the food industry to prevent the oxidation of fats and oils. DBHQ has also been shown to have potential applications in the field of medicine and biochemistry due to its antioxidant and anti-inflammatory properties.
作用機序
DBHQ acts as an antioxidant by scavenging free radicals and preventing the oxidation of lipids and proteins. It has been shown to inhibit the production of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. DBHQ also has anti-inflammatory properties, which are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
DBHQ has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage in neuronal cells and to reduce inflammation in animal models of arthritis. DBHQ has also been shown to inhibit the growth of cancer cells in vitro and to enhance the efficacy of chemotherapy drugs in animal models of cancer.
実験室実験の利点と制限
DBHQ has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its antioxidant and anti-inflammatory properties, making it a well-characterized compound for use in experiments. However, one limitation of using DBHQ in lab experiments is that it can have toxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on DBHQ. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DBHQ has been shown to protect against oxidative stress-induced damage in neuronal cells, which suggests that it may have potential as a neuroprotective agent. Another area of interest is its potential use in the treatment of cancer. DBHQ has been shown to inhibit the growth of cancer cells in vitro and to enhance the efficacy of chemotherapy drugs in animal models of cancer, which suggests that it may have potential as an adjuvant therapy for cancer. Finally, further research is needed to determine the optimal dosage and administration of DBHQ for use in humans, as well as to evaluate its safety and potential side effects.
合成法
DBHQ can be synthesized through a multistep process starting from 2,5-di-tert-butylhydroquinone. The first step involves the conversion of the hydroquinone to 3,4-dihydroxyphenylacetone, which is then oxidized to 3,4-dihydroxyphenyl-2-butanone. The final step involves the condensation of the 2-butanone with acetylacetone to yield DBHQ.
科学的研究の応用
DBHQ has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to possess antioxidant and anti-inflammatory properties that make it a promising candidate for the treatment of various diseases. DBHQ has been shown to protect against oxidative stress-induced damage in neuronal cells and to reduce inflammation in animal models of arthritis.
特性
IUPAC Name |
(Z)-3-(2,5-ditert-butyl-3,4-dihydroxyphenyl)-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-10(20)14(11(2)21)12-9-13(18(3,4)5)16(22)17(23)15(12)19(6,7)8/h9,20,22-23H,1-8H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWLBLVQTQSLCT-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC(=C(C(=C1C(C)(C)C)O)O)C(C)(C)C)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=CC(=C(C(=C1C(C)(C)C)O)O)C(C)(C)C)/C(=O)C)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2,5-ditert-butyl-3,4-dihydroxyphenyl)-4-hydroxypent-3-en-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

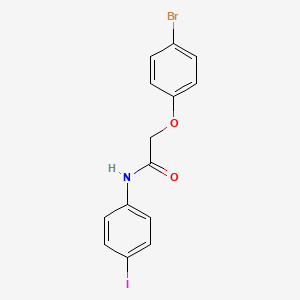
![2,4-dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B5914825.png)
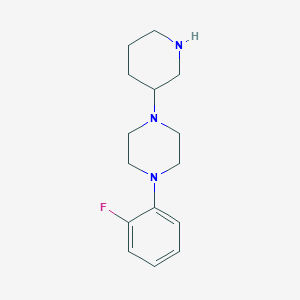
![7-acetyl-6-[4-(benzyloxy)phenyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5914837.png)
![methyl 4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzoate](/img/structure/B5914862.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914879.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914892.png)
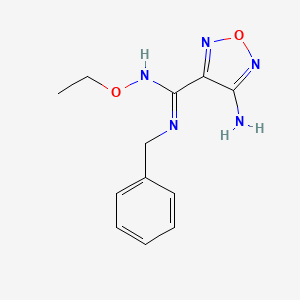
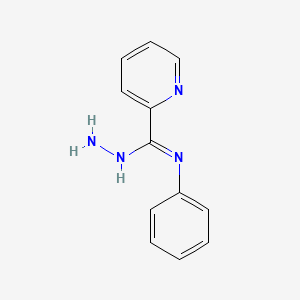
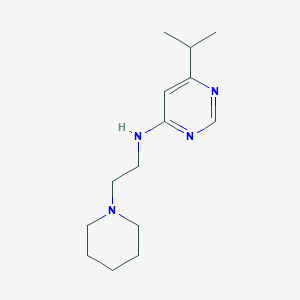
![N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5914913.png)
![4-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B5914917.png)
![2-[2-(6-methoxy-5-methyl-3,4-dihydro-1(2H)-naphthalenylidene)ethyl]-2-methyl-1,3-cyclohexanedione](/img/structure/B5914919.png)
